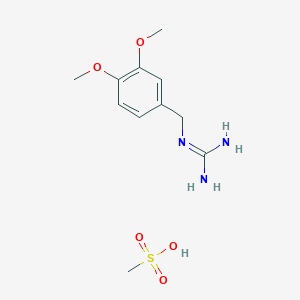
2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile
説明
The compound "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile" is not directly studied in the provided papers. However, the papers do discuss related compounds and their electrochemical and structural properties, which can provide insights into the behavior of similar compounds. For instance, the electrochemical synthesis of related aromatic compounds in acetonitrile solutions is explored, as well as the characterization of their dimer and oligomer forms . Additionally, the mechanistic investigation of anodic oxidation of a trimethoxytoluene derivative in acetonitrile is detailed, which could be relevant to understanding the electrochemical behavior of "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile" .
Synthesis Analysis
The synthesis of related compounds involves electrochemical methods, as seen in the dimerization of 2-amino-3-cyano-4-phenylthiophene (ACPT) using Pt electrodes in acetonitrile solutions . The process leads to the formation of stable dimers with reversible electrochemical behavior, which could be analogous to the synthesis of "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile" under similar conditions.
Molecular Structure Analysis
The molecular structure of a bicyclic ortho-aminocarbonitrile derivative is elucidated using spectroscopic techniques and X-ray diffraction studies, which show the compound existing in a monoclinic crystal system . This analysis provides a framework for understanding the potential crystal structure of "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile," assuming it shares similar structural characteristics.
Chemical Reactions Analysis
The anodic oxidation of 3,4,5-trimethoxytoluene in acetonitrile leads to dimeric biphenyl products, which suggests that similar oxidative conditions could affect "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile" in a comparable manner, potentially leading to dimerization or other coupling reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile" are not directly reported, the properties of related compounds can be inferred. For example, the stability and electrochemical behavior of dimers formed from ACPT suggest that "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile" may also exhibit stable electrochemical properties in acetonitrile solutions . The crystal packing and intermolecular interactions observed in the bicyclic ortho-aminocarbonitrile derivative provide insights into the potential intermolecular forces that could be present in "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile" .
科学的研究の応用
Catalytic Transformations and Synthesis :
- A study by Fernández-Canelas, Rubio, and González (2019) demonstrated the use of gold(I) catalysis for the cycloisomerization of 2-(iodoethynyl)aryl esters, leading to the formation of 3-iodo-2-acyl benzofurans. This process includes a [1,2]-iodine shift and a C-O ring-closure step, which are crucial for the synthesis of complex molecules (Fernández-Canelas, Rubio, & González, 2019).
Electrochemical Applications :
- Ekinci et al. (2000) investigated the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, an aromatic amino compound, in acetonitrile. This study provides insights into the electrochemical behavior of such compounds and their potential applications in materials science, particularly in the development of photoluminescent materials (Ekinci, Horasan, Altundas, & Demir, 2000).
Chemical Analysis and Detection Techniques :
- Verma, Jain, and Verma (1992) described a method for the sensitive detection of iodide using high-performance liquid chromatography (HPLC) after precolumn derivatization. This method involves converting iodide into 4-iodo-2,6-dimethylphenol, showcasing the importance of such chemical transformations in analytical chemistry (Verma, Jain, & Verma, 1992).
Photodegradation Studies :
- A study by Galer and Šket (2015) focused on the photodegradation of dimethoxy curcuminoids in acetonitrile solution, revealing how the position of the methoxy group on the phenyl ring affects the rate of decomposition. This research is significant in understanding the stability and degradation pathways of similar compounds (Galer & Šket, 2015).
Synthetic Methodology and Materials Science :
- Yoshimura et al. (2011) reported on the preparation and reactivity of 2-iodylpyridines, a class of recyclable hypervalent iodine(V) reagents. They demonstrated its application in the oxidation of sulfides and alcohols, highlighting the compound's versatility in synthetic chemistry (Yoshimura, Banek, Yusubov, Nemykin, & Zhdankin, 2011).
特性
IUPAC Name |
2-(2-iodo-4,5-dimethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKWCXOMVYKAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC#N)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile | |
CAS RN |
58432-84-1 | |
| Record name | 2-IODO-4,5-DIMETHOXYPHENYLACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)
![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol](/img/structure/B128380.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B128384.png)



![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)
![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)




